molecular formula C13H11N B15199380 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole

1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole

Cat. No.: B15199380
M. Wt: 181.23 g/mol
InChI Key: FFLUHRUBJQPJKM-UHFFFAOYSA-N
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Description

1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a prop-1-yn-1-yl group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and leads to the formation of the desired pyrrole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then facilitate the oxidation process.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole is unique due to its specific structural features, such as the prop-1-yn-1-yl group attached to the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-prop-1-ynylphenyl)pyrrole

InChI

InChI=1S/C13H11N/c1-2-7-12-8-3-4-9-13(12)14-10-5-6-11-14/h3-6,8-11H,1H3

InChI Key

FFLUHRUBJQPJKM-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

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